ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate
Description
This compound is an ethyl ester featuring a hydrazone group [(E)-configuration], a 2,4-dichloro-5-(2-methoxyethoxy)phenyl substituent, and a 4,4,4-trifluorobutanoate backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazone moiety may contribute to chelation or biological activity. The dichloro and methoxyethoxy groups likely influence electronic and steric properties, affecting reactivity and binding interactions .
Properties
IUPAC Name |
ethyl (3E)-3-[[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazinylidene]-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2F3N2O4/c1-3-25-14(23)8-13(15(18,19)20)22-21-11-7-12(26-5-4-24-2)10(17)6-9(11)16/h6-7,21H,3-5,8H2,1-2H3/b22-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXYJLILCMGAR-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC1=CC(=C(C=C1Cl)Cl)OCCOC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC1=CC(=C(C=C1Cl)Cl)OCCOC)/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structure
The compound can be described by the following structural formula:
- Chemical Formula : CHClFNO
- Molecular Weight : 417.21 g/mol
Physical Properties
- Appearance : Typically a solid or crystalline form.
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, which is vital for DNA synthesis and cell proliferation . Molecular docking studies have shown strong binding affinity to DHFR, indicating potential as an anticancer agent.
- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various pathogens. It has been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Antiviral Properties : Some derivatives of related compounds have shown efficacy against viral infections, suggesting that this compound may also possess antiviral properties .
Case Study 1: Anticancer Activity
In a study evaluating various hydrazone derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that inhibit bacterial growth significantly lower than those required for conventional antibiotics. This positions the compound as a potential lead in antibiotic development .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study Focus | Cell Line/Bacterial Strain | IC50/MIC Value | |
|---|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | 15 µM | Induces apoptosis |
| Antimicrobial Efficacy | E. coli | 32 µg/mL | Effective against bacterial growth |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butanoate (CAS 1494-98-0)
Structural Differences :
- Lacks the 2,4-dichloro-5-(2-methoxyethoxy)phenyl group; instead, it has a simple phenylhydrazone.
Key Properties : - The absence of electron-withdrawing chlorine atoms and methoxyethoxy groups reduces steric hindrance and polar surface area compared to the target compound.
- Demonstrated utility as a precursor in heterocyclic synthesis, such as triazoles and thiazoles, via cyclocondensation reactions .
Table 1: Physical Properties Comparison
| Property | Target Compound | CAS 1494-98-0 |
|---|---|---|
| Molecular Weight | ~424.2 (calc.) | 290.24 |
| Key Functional Groups | Cl, OCH2CH2OCH3 | Phenyl |
| Predicted LogP* | ~3.5 | ~2.1 |
| Synthetic Utility | Pesticidal? | Heterocycle precursor |
*LogP estimated using fragment-based methods.
Hydrazonoyl Chloride Derivatives ()
Examples :
- 12b: 2-(4-(1-(2-(5-(2-(p-Tolyl)hydrazono)-4-oxothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione.
- 4-{(E)-[...]}-2-methoxyphenyl acetate (CAS 315217-61-9): Contains a triazole-thioacetate and methoxyphenyl group.
Comparison : - Biological Activity : Compounds like 12b and 3f () exhibit antiproliferative activity via VEGFR-2 inhibition, suggesting hydrazones with aromatic/heterocyclic appendages enhance target binding. The target compound’s dichloro and methoxyethoxy groups may improve membrane permeability over simpler phenyl analogs .
- Synthesis : The target compound likely forms via hydrazone coupling (similar to ), whereas triazole-thioacetates () require multi-step cyclization.
Trifluoromethoxy/Halogen-Substituted Analogs
Example: Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate (CAS 883006-93-7, ). Comparison:
- Electron Effects: The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing, similar to the target’s dichloro substituents.
- Physical Properties : The trifluoromethoxy analog has a density of 1.26 g/cm³ and boiling point of 305.4°C, whereas the target compound’s higher molecular weight may increase melting point and reduce volatility .
Trifluorobutanoate Esters with Amino Protections (–15)
Examples :
- Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate (CAS 2242426-49-7). Comparison:
- Functionality : The tert-butoxycarbonyl (Boc) group introduces a protected amine, enabling peptide coupling—unlike the target compound’s hydrazone.
- Applications : Boc-protected derivatives are intermediates in drug synthesis (e.g., protease inhibitors), whereas the target’s hydrazone may have pesticidal or anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
